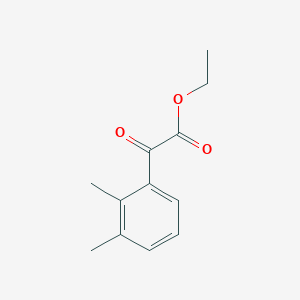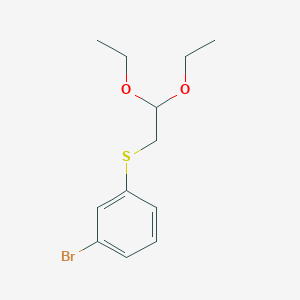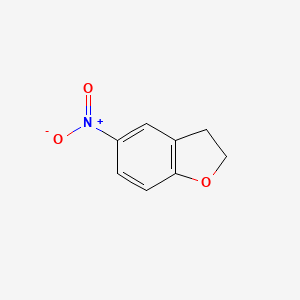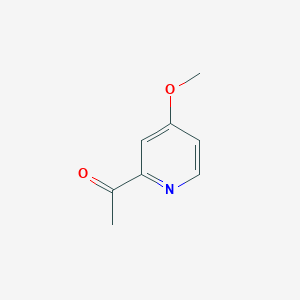
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate
概述
描述
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine-1-carboxylic acid.
Reduction: Piperidine-1-methanol derivatives.
科学研究应用
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, or thioesters, which are important intermediates in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
- tert-Butyl 4-(Methoxycarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromocarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Hydroxycarbonyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in synthetic chemistry for the rapid formation of various derivatives. In comparison, the methoxy, bromo, and hydroxy analogs have different reactivities and are used in different contexts based on their specific properties.
属性
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQTNVNMALRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
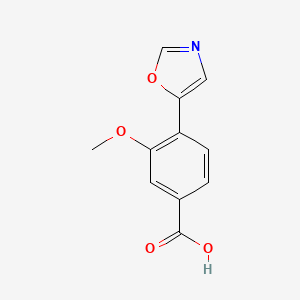
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

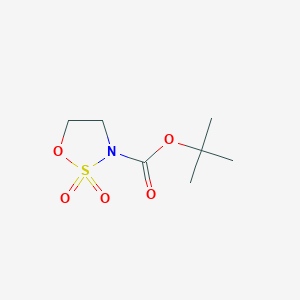

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
